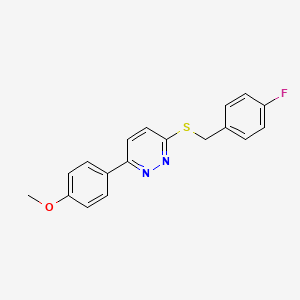

3-((4-Fluorobenzyl)thio)-6-(4-methoxyphenyl)pyridazine

Beschreibung

Eigenschaften

IUPAC Name |

3-[(4-fluorophenyl)methylsulfanyl]-6-(4-methoxyphenyl)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2OS/c1-22-16-8-4-14(5-9-16)17-10-11-18(21-20-17)23-12-13-2-6-15(19)7-3-13/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUMNPTDGCQLKKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Fluorobenzyl)thio)-6-(4-methoxyphenyl)pyridazine typically involves the reaction of 4-fluorobenzyl chloride with 4-methoxythiophenol to form 4-fluorobenzylthio-4-methoxyphenyl. This intermediate is then reacted with hydrazine hydrate and a suitable pyridazine precursor under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-((4-Fluorobenzyl)thio)-6-(4-methoxyphenyl)pyridazine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzylthio group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under reflux conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the compound, such as sulfoxides or sulfones.

Reduction: Reduced derivatives, such as the corresponding alcohols or amines.

Substitution: Substituted derivatives with various functional groups replacing the fluorobenzylthio group.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-((4-Fluorobenzyl)thio)-6-(4-methoxyphenyl)pyridazine serves as a promising scaffold for drug development. Its structural features allow for the modification of various functional groups to enhance biological activity against specific targets, such as enzymes or receptors involved in disease pathways.

Case Study : A study investigated the compound's interaction with specific cancer cell lines, demonstrating its potential as an anticancer agent. The compound exhibited selective cytotoxicity against lung cancer cells, suggesting its utility in targeted cancer therapies .

Organic Synthesis

In organic synthesis, this compound acts as an intermediate for synthesizing more complex molecules. Its unique functional groups facilitate various chemical reactions, including nucleophilic substitutions and coupling reactions.

Synthesis Example : The synthesis of 3-((4-Fluorobenzyl)thio)-6-(4-methoxyphenyl)pyridazine typically involves the condensation of hydrazine with a dicarbonyl compound to form the pyridazine core, followed by nucleophilic substitution with 4-fluorobenzylthiol and subsequent coupling with a 4-methoxyphenyl halide using palladium-catalyzed cross-coupling .

Biological Studies

The compound is utilized in biological studies to explore the interactions between heterocyclic compounds and biological macromolecules. Its ability to modulate enzyme activity makes it a valuable tool for understanding biochemical pathways.

Research Findings : Recent studies have highlighted its role in inhibiting specific enzymes linked to metabolic disorders. For instance, the compound was shown to inhibit acetylcholinesterase activity, which is crucial for neurotransmission .

Industrial Applications

In industrial settings, 3-((4-Fluorobenzyl)thio)-6-(4-methoxyphenyl)pyridazine may be explored for developing new materials with specialized electronic or optical properties. Its unique chemical structure can lead to innovations in material science.

Data Table of Applications

| Application Area | Description | Example Case Study |

|---|---|---|

| Medicinal Chemistry | Scaffold for drug development targeting specific enzymes/receptors | Anticancer activity against lung cancer cell lines |

| Organic Synthesis | Intermediate for complex molecule synthesis | Synthesis via nucleophilic substitution |

| Biological Studies | Interaction studies with biological macromolecules | Inhibition of acetylcholinesterase |

| Industrial Applications | Development of new materials with electronic/optical properties | Potential innovations in material science |

Wirkmechanismus

The mechanism of action of 3-((4-Fluorobenzyl)thio)-6-(4-methoxyphenyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with the target molecule, differing primarily in substituent groups or core modifications:

3-Substituted Triazolopyridazines

A series of triazolo[4,3-b]pyridazines (e.g., compounds 6b , 7b , 8b ) were synthesized with phenyl, 4’-tolyl, and halogenated aryl groups at positions 3 and 6. These compounds demonstrated potent antimicrobial activity :

Key Differences :

- The triazolo-fused core introduces rigidity and additional hydrogen-bonding sites compared to the non-fused pyridazine in the target compound.

- Electron-withdrawing groups (e.g., chloro, bromo) enhanced antifungal activity, while electron-donating groups (e.g., methoxy) may favor antibacterial effects .

3-[(2-Fluorobenzyl)thio]-6-(furan-2-yl)pyridazine

This analog () replaces the 4-methoxyphenyl group with a furan-2-yl moiety and uses a 2-fluorobenzylthio substituent. Furan’s electron-rich aromatic system may alter solubility and π-π stacking interactions compared to the methoxyphenyl group. The 2-fluoro positional isomer in the benzyl group could reduce steric hindrance compared to the 4-fluoro analog .

6-(4-Methoxyphenyl)pyridazin-3-amine

This compound () replaces the thioether linkage with an amine group at position 3.

Key Trends :

- Electron-withdrawing groups (e.g., chloro in 9b ) enhance antifungal activity, likely due to improved target binding or oxidative stress induction .

- Bulkier substituents (e.g., 2’,4’-dimethylphenyl in 7b ) improve broad-spectrum antibacterial activity, suggesting steric complementarity with bacterial enzymes .

Biologische Aktivität

3-((4-Fluorobenzyl)thio)-6-(4-methoxyphenyl)pyridazine is a synthetic compound belonging to the pyridazine family, characterized by its unique structural components: a fluorobenzylthio group and a methoxyphenyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The synthesis of 3-((4-Fluorobenzyl)thio)-6-(4-methoxyphenyl)pyridazine typically involves the reaction between 4-fluorobenzyl chloride and 4-methoxythiophenol, followed by treatment with hydrazine hydrate to form the pyridazine ring. The reaction conditions usually require solvents like ethanol or dimethylformamide and are conducted at elevated temperatures to ensure complete conversion.

Chemical Structure:

- Molecular Formula: C16H16FN3S

- Molecular Weight: 297.37 g/mol

- CAS Number: 920453-86-7

Biological Activity Overview

Research indicates that 3-((4-Fluorobenzyl)thio)-6-(4-methoxyphenyl)pyridazine exhibits various biological activities, including antimicrobial, anticancer, and antiviral properties. The compound's mechanism of action is believed to involve interactions with specific molecular targets, such as enzymes and receptors, leading to modulation of biochemical pathways.

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of pyridazines, including this compound, possess significant antimicrobial properties. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis. These compounds also exhibit potent antibiofilm activity, outperforming standard antibiotics in certain assays .

Anticancer Activity

The compound has been investigated for its anticancer potential. Studies suggest that it may inhibit cancer cell migration and proliferation. For instance, treatment with specific concentrations resulted in significant inhibition of migration in T-24 bladder cancer cells . The IC50 values for various biological assays indicate that the compound can effectively reduce cell viability in cancer cell lines.

The precise mechanism through which 3-((4-Fluorobenzyl)thio)-6-(4-methoxyphenyl)pyridazine exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with key enzymes involved in metabolic pathways or cellular signaling processes. Further studies are needed to elucidate these mechanisms fully.

Case Studies and Research Findings

Several studies have explored the biological activities of similar pyridazine derivatives, providing insights into their potential applications:

- Antiviral Activity : Research on related compounds has shown activity against viral targets, suggesting that modifications to the pyridazine structure could enhance efficacy against specific viruses .

- Cytotoxicity Assessment : In cytotoxicity assays, compounds similar to 3-((4-Fluorobenzyl)thio)-6-(4-methoxyphenyl)pyridazine displayed low toxicity profiles with IC50 values indicating non-cytotoxicity at concentrations above 60 μM .

- Combination Therapies : Some derivatives have shown synergistic effects when combined with established antibiotics like Ciprofloxacin, enhancing their overall efficacy against resistant strains .

Data Summary Table

| Activity Type | Observed Effects | IC50/MIC Values |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus biofilm | MIC = 0.22 μg/mL |

| Anticancer | Inhibition of T-24 cell migration | IC50 > 60 μM |

| Cytotoxicity | Non-cytotoxic at high concentrations | IC50 > 60 μM |

| Synergistic Effects | Enhanced efficacy with antibiotics | Reduced MICs |

Q & A

Q. [Basic]

- ¹H/¹³C NMR :

- Pyridazine C-6 proton appears as a deshielded singlet (δ 8.9–9.2 ppm) .

- 4-Methoxyphenyl protons show a distinct aromatic pattern (δ 6.8–7.3 ppm) with a singlet for the para-OCH₃ group (δ 3.8 ppm) .

- HRMS : Molecular ion [M+H]⁺ confirms the exact mass (e.g., m/z 367.0924 with <3 ppm error) .

- FT-IR : Thioether C-S stretch (650–700 cm⁻¹) and methoxy C-O-C (1250 cm⁻¹) are diagnostic .

How can researchers resolve contradictions in reported biological activity data for pyridazine derivatives with similar substitution patterns?

Q. [Advanced]

- Structure-Activity Relationship (SAR) Studies : Compare thioether vs. ether analogs to assess the sulfur atom’s role in target binding .

- Dose-response profiling : Use MTT assays across cell lines (e.g., IC₅₀ determination) to identify potency variations caused by 4-fluorobenzyl spatial orientation .

- Molecular docking : Simulate binding modes with kinase domains to explain discrepancies (e.g., hydrophobic interactions vs. steric hindrance) .

What experimental designs are optimal for probing the metabolic stability of the 4-fluorobenzylthio moiety in preclinical models?

Q. [Advanced]

- In vitro metabolism : Incubate with hepatic microsomes (human/rat, 1 mg/mL, NADPH) and analyze time-course samples (0–60 min) via LC-MS/MS to track degradation .

- Isotope effects : Synthesize deuterated analogs (C-D bonds at benzyl positions) to assess metabolic pathway dependencies .

- Permeability assays : Use PAMPA to evaluate passive diffusion changes post-metabolism .

What computational methods predict the impact of substituting the methoxyphenyl group with electron-withdrawing groups on target binding affinity?

Q. [Advanced]

- Density Functional Theory (DFT) : Calculate electron density maps to model substituent effects on HOMO/LUMO orbitals .

- Molecular Dynamics (MD) : Simulate 50-ns trajectories to assess binding pocket accommodation of -NO₂/-CF₃ analogs .

- Free Energy Perturbation (FEP) : Quantify ΔΔG changes using Schrödinger Suite to rank substituent efficacy .

How should researchers design control experiments to distinguish between direct target engagement and off-pathway effects in cellular assays?

Q. [Advanced]

- Negative controls : Use enantiomers (if chiral) or structurally similar inactive analogs .

- Thermal Shift Assay (TSA) : Measure target protein stabilization (±2°C indicates binding) .

- CRISPR knockouts : Validate phenotype rescue in target-deficient cell lines .

What strategies mitigate challenges in scaling up the synthesis of this compound while maintaining regioselectivity?

Q. [Advanced]

- Flow chemistry : Continuous processing improves heat dissipation during exothermic thioether formation .

- Catalyst optimization : Screen Pd/C or Ni catalysts for selective C-S coupling under milder conditions .

- In-line analytics : Implement PAT (Process Analytical Technology) for real-time monitoring of intermediate purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.